Cgp 12177-nbd

Descripción general

Descripción

Cgp 12177-nbd is a compound known for its role as a beta-adrenergic receptor ligand. It is a benzimidazole derivative that has been extensively studied for its pharmacological properties, particularly its interactions with beta-adrenoceptors. This compound is used in various scientific research applications, including studies on beta-adrenergic receptors and their role in different physiological and pathological processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cgp 12177-nbd involves several steps, starting with the preparation of the benzimidazole core. The key intermediate, 4-(3-tert-butylamino-2-hydroxypropoxy)-1,3-dihydro-2H-benzimidazol-2-one, is synthesized through a series of reactions involving the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, followed by alkylation and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control. The final product is often formulated for specific applications, such as intravenous injection for clinical evaluations .

Análisis De Reacciones Químicas

Types of Reactions

Cgp 12177-nbd undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of CGP 12177-NBD involves the modification of the original CGP 12177 compound to incorporate a nitrobenzo-2-oxa-1,3-diazole (NBD) group. This modification enhances its fluorescent properties, allowing researchers to track and quantify receptor interactions in real-time. The fluorescence of this compound is highly sensitive to its environment, with an increase in quantum yield when transitioning from water to organic solvents like acetonitrile .

Binding Affinity and Specificity

This compound has demonstrated strong binding affinity for beta-adrenergic receptors. In studies involving A431.E3 cells, a dissociation constant (KD) of approximately was observed, indicating a high degree of specificity . The compound binds significantly to these cells, with a maximal receptor density of about 47,000 sites per cell . This high affinity is crucial for accurately studying receptor dynamics and pharmacodynamics.

Receptor Binding Studies

This compound is extensively used in receptor binding assays to elucidate the pharmacological profiles of beta-adrenergic ligands. Its fluorescent properties allow for real-time monitoring of receptor-ligand interactions, providing insights into binding kinetics and receptor density.

Visualization of Receptor Dynamics

The fluorescent nature of this compound enables researchers to visualize beta-adrenergic receptors on the cell surface. Techniques such as fluorescence recovery after photobleaching (FRAP) can be employed to study the mobility and distribution of these receptors in live cells .

Drug Development

Given its specificity for beta-adrenergic receptors, this compound is valuable in drug development processes aimed at targeting cardiovascular diseases, asthma, and other conditions where beta-adrenergic signaling plays a critical role. This compound can help identify potential drug candidates by assessing their binding profiles and efficacy .

Mechanistic Studies

Researchers utilize this compound to investigate the mechanisms underlying receptor activation and signal transduction pathways. By analyzing how this compound interacts with various ligands, scientists can gain insights into the conformational changes that occur upon receptor activation .

Case Studies

Mecanismo De Acción

Cgp 12177-nbd exerts its effects by binding to beta-adrenergic receptors, which are G protein-coupled receptors involved in the regulation of various physiological processes. The compound acts as a partial agonist at beta-2 adrenoceptors and an antagonist at beta-1 adrenoceptors. This dual activity allows it to modulate receptor activity and influence downstream signaling pathways, such as cyclic AMP (cAMP) accumulation and gene transcription .

Comparación Con Compuestos Similares

Similar Compounds

Propranolol: A non-selective beta-adrenergic antagonist used in the treatment of hypertension and anxiety.

Atenolol: A selective beta-1 adrenergic antagonist used to manage cardiovascular conditions.

Isoproterenol: A non-selective beta-adrenergic agonist used in the treatment of bradycardia and heart block.

Uniqueness

Cgp 12177-nbd is unique due to its dual activity as a partial agonist and antagonist at different beta-adrenergic receptors. This property makes it a valuable tool in research for dissecting the roles of beta-adrenergic receptors in various physiological and pathological contexts .

Propiedades

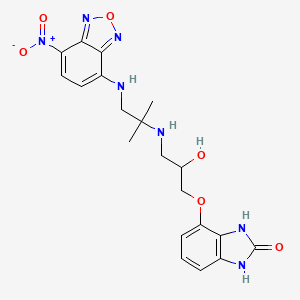

IUPAC Name |

4-[2-hydroxy-3-[[2-methyl-1-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propan-2-yl]amino]propoxy]-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O6/c1-20(2,10-21-12-6-7-14(27(30)31)18-17(12)25-33-26-18)22-8-11(28)9-32-15-5-3-4-13-16(15)24-19(29)23-13/h3-7,11,21-22,28H,8-10H2,1-2H3,(H2,23,24,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFHZAUSLQTTRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1=CC=C(C2=NON=C12)[N+](=O)[O-])NCC(COC3=CC=CC4=C3NC(=O)N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20922073 | |

| Record name | 7-[2-Hydroxy-3-({2-methyl-1-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]propan-2-yl}amino)propoxy]-1H-benzimidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116475-05-9 | |

| Record name | Cgp 12177-nbd | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116475059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-[2-Hydroxy-3-({2-methyl-1-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]propan-2-yl}amino)propoxy]-1H-benzimidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.